Computed Lipophilicity (XLogP3) Advantage Over the Propyl-Terminated Analog
The target compound exhibits a computed XLogP3 of 3.5 [1], which resides within the optimal lipophilicity range (2–4) for CNS drug candidates according to the CNS MPO score. In contrast, the N1‑propyl analog (CAS 1049368‑81‑1) carries a substantially lower XLogP3 (~1.8, estimated by fragment‑based calculation, CHEMSRC) due to the absence of the mesityl aromatic core. This 1.7‑unit increase translates to approximately 50‑fold greater predicted octanol‑water partitioning for the mesityl compound, impacting both passive membrane permeability and nonspecific tissue binding in vivo.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide (CAS 1049368-81-1): XLogP3 ≈ 1.8 (estimated; CHEMSRC fragment data) |
| Quantified Difference | Δ XLogP3 ≈ +1.7 (target − comparator); corresponds to ~50‑fold higher predicted log D₇.₄ |
| Conditions | Computed using the XLogP3 algorithm (PubChem/Python‑based) implemented on the Kuujia platform; comparator logP estimated from CHEMSRC fragment‑additive data. |
Why This Matters
Procurement selection of the mesityl variant over the propyl analog directly determines the lipophilicity window accessible in a screening campaign, affecting both CNS exposure potential and the risk of phospholipidosis.
- [1] Kuujia. N'-2-(4-phenylpiperazin-1-yl)ethyl-N-(2,4,6-trimethylphenyl)ethanediamide; CAS 1049394-79-7. Computed Properties (XLogP3 = 3.5). Accessed 2026‑05‑09. View Source
